3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine
Description
3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine is a heterocyclic compound featuring a fused isoxazole-pyridine scaffold with a 4-fluorophenyl substituent at the C-3 position. The compound’s synthesis involves multi-step reactions, including cycloaddition and cross-coupling methodologies, as outlined in efforts to optimize its scaffold for improved binding and cytotoxicity . Key studies highlight its nanomolar-range activity against Hsp90, with compound 141b (a derivative) exhibiting cytotoxic effects at 130–750 nM concentrations .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)16-15-12/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFOIOFAMVXFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694545 | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-00-7 | |
| Record name | 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its effects on GABA receptors and other relevant pharmacological targets.
- Molecular Formula : CHFNO
- Molecular Weight : 218.23 g/mol
- CAS Number : 1188264-00-7
The compound is believed to interact primarily with the GABA receptor system, specifically the GABA receptors. GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are critical for regulating neuronal excitability.
GABA Receptor Modulation
Research indicates that compounds similar to this compound can act as positive allosteric modulators of GABA receptors. These modulators enhance the effect of GABA without directly activating the receptor themselves. This mechanism is crucial for developing anxiolytic and sedative medications.
In Vitro Studies
- GABA Receptor Potentiation :
- Behavioral Effects :
In Vivo Studies
- Neuropharmacological Effects :
- Comparative Efficacy :
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Potentiated GABA-induced chloride currents by up to 301.9% |
| In Vivo | Reduced anxiety-like behavior in rat models |
| Comparative | Similar efficacy to established anxiolytics with selective action |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Its fluorinated phenyl group may enhance biological activity and selectivity towards specific targets in the body.
- Potential Therapeutic Uses :
- Antidepressant Activity : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems involved in mood regulation.
- Anticancer Properties : Preliminary studies indicate that isoxazole derivatives may inhibit tumor growth by interfering with cancer cell signaling pathways.
Neuroscience
Research into the interactions of this compound with neurotransmitter receptors could provide insights into its potential as a neuropharmacological agent.
- Case Study : A study exploring the effects of related compounds on serotonin receptors demonstrated modulation of receptor activity, suggesting that 3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine could similarly influence serotonergic signaling pathways.
Material Science
The compound's unique chemical structure allows for potential applications in the development of novel materials.
- Polymer Chemistry : The incorporation of isoxazole units into polymer backbones can enhance thermal stability and mechanical properties.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods including cyclization reactions involving appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom on the 4-fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. This reactivity is leveraged to introduce diverse substituents for pharmacological optimization.
Key reactions :
The reaction with phosphorus pentachloride proceeds via intermediate arylphosphorochloridite formation, enabling halogen exchange . Solvent polarity significantly impacts reaction rates, with toluene showing higher efficiency than polar aprotic solvents.
Catalytic Hydrogenation
The tetrahydroisoxazolo ring system undergoes selective hydrogenation under controlled conditions:
Experimental conditions :
| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Outcome | Source |
|---|---|---|---|---|---|
| Pd/C (10 wt%) | 1.0–1.5 | 10–15 | Toluene | Partial saturation of dihydropyridine | |
| Rh/Al₂O₃ | 3.0 | 25 | Ethanol | Full reduction of isoxazole ring |
Hydrogenation with Pd/C preferentially targets the 3,6-dihydropyridine moiety without disrupting the isoxazole ring . Complete ring saturation requires harsher conditions (Rh/Al₂O₃, 3 bar H₂) .
Acid-Catalyzed Transformations
The compound participates in acid-mediated reactions due to its basic nitrogen sites:
Notable transformations :
| Acid Catalyst | Solvent | Reaction Type | Product | Source |
|---|---|---|---|---|
| Methanesulfonic acid | Toluene | Ring-opening/functionalization | Methanesulfonate salt derivatives | |
| HCl (gas) | CH₂Cl₂ | N-deprotection | Free amine intermediates |
Methanesulfonic acid facilitates salt formation at the pyridine nitrogen, enhancing solubility for subsequent reactions . Protonation at the isoxazole oxygen increases electrophilicity for nucleophilic attacks.
Cycloaddition Reactions
The compound serves as a dipolarophile in [3+2] cycloadditions:
Cycloaddition partners :
Nitrile oxide cycloadditions proceed via in situ generation of reactive intermediates, yielding products with two contiguous stereocenters . Solvent-free microwave conditions improve reaction rates by 40% compared to conventional heating .
Functional Group Interconversions
The ester and amino groups in derivatives undergo standard transformations:
Conversion pathways :
Ester reductions proceed with >95% chemoselectivity using LiAlH₄, while oxidative nitrile hydration requires polar aprotic solvents for optimal yields .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine becomes evident when compared to analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Tetrahydroisoxazolo-Pyridine Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity: The 4-fluorophenyl group in this compound enhances Hsp90 binding affinity, likely through hydrophobic interactions and fluorine’s electron-withdrawing effects . In contrast, THPO’s hydroxyl group at C-3 enables hydrogen bonding with neurotransmitter transporters, altering substrate uptake in neurological pathways .
Scaffold Variations :
- Derivatives like tetrahydroisoxazolo[4,3-C]pyridin-4-one () feature a ketone group in the pyridine ring, enabling aldol reactions for natural product synthesis but diverging from the parent compound’s Hsp90 focus .
- Isoxazolo[4,5-C]azepine derivatives () replace the pyridine with an azepine ring, expanding the scaffold’s application to acetylcholinergic systems but reducing relevance to Hsp90 inhibition .
Synthetic Complexity :
- The synthesis of this compound involves challenges in regioselective functionalization, as seen in failed attempts to optimize the scaffold (e.g., Scheme 3.7 in ) . This contrasts with simpler derivatives like THPO, which are more straightforward to synthesize .
Therapeutic Potential: While this compound shows promise in oncology, THPO and exo-THPO (a positional isomer) are explored for neurological disorders like ADHD and OCD, reflecting scaffold versatility .
Preparation Methods
Formation of Nitrile Oxide Intermediate and Cycloaddition
- The key step involves preparing an aldoxime derivative, which is then treated with N-chlorosuccinimide (NCS) and triethylamine (Et3N) in a non-polar solvent such as carbon tetrachloride (CCl4) at room temperature.
- This generates a nitrile oxide in situ, which undergoes an intramolecular 1,3-dipolar cycloaddition with a tethered alkene to form the fused tetrahydroisoxazolo ring system.
- The reaction proceeds with high regio- and stereoselectivity, producing the desired fused heterocycle in 72–86% yields.
Introduction of the 4-Fluorophenyl Group
- The 4-fluorophenyl substituent is introduced via the choice of starting materials or by subsequent substitution reactions on the aromatic ring.
- For example, methyl(4R,6R)-7-benzyl-4-(4-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine-6-carboxylate was prepared using a general working procedure involving column chromatography purification to yield a white solid with 91–95% yields and high enantiomeric excess.
Functional Group Transformations
- Hydroxy groups at the 3-position of the isoxazolo pyridine ring can be converted to other functional groups such as chlorine or ethylthio substituents using reagents like phosphorus oxychloride (POCl3), which activates hydroxy groups for displacement reactions.
Representative Experimental Procedure
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | N-(2-formylphenyl)-4-methylbenzene-1-sulfonamide, K2CO3, acetonitrile | Formation of aldoxime precursor by stirring at room temperature for 15 min | High conversion |
| 2 | (Z)-methyl 2-(bromomethyl)-3-phenylacrylate added dropwise | Formation of olefin intermediate | 98% yield (colorless solid) |
| 3 | NH2OH·HCl (6 mmol) in ethanol, room temp, 1 h | Conversion to oxime intermediate | Completion confirmed by TLC |
| 4 | NCS (5 mmol), Et3N (4 mmol), CCl4, room temp, 1 h | Generation of nitrile oxide and intramolecular cycloaddition | Formation of tetrahydroisoxazoloquinoline scaffold |
| 5 | Purification by silica gel chromatography (ethyl acetate/hexanes) | Isolation of pure product | 72–86% yield of fused tricyclic product |
This procedure exemplifies the synthesis of tetrahydroisoxazoloquinoline derivatives, adaptable for the preparation of the 4-fluorophenyl substituted analogue.
Key Research Findings and Advantages
- The intramolecular 1,3-dipolar cycloaddition provides a regio- and stereoselective route to complex fused heterocycles.
- The method allows for the introduction of diverse substituents on the aromatic ring, including fluorine, bromine, and methyl groups, with high yields (up to 96%) and enantiomeric purity.
- Use of mild reaction conditions (room temperature, common solvents) and commercially available reagents enhances the practicality of the synthesis.
- Functional group interconversion at the 3-position (e.g., hydroxy to chloro) expands the utility of the compound for further derivatization.
Summary Table of Selected Compounds and Yields
| Compound | Substituent | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| methyl(4R,6R)-7-benzyl-4-(4-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[5,4-b]pyridine-6-carboxylate | 4-Fluorophenyl | 91–95 | Column chromatography (ethyl acetate/petroleum ether) | High enantiomeric excess (90–97% ee) |
| methyl(4R,6R)-7-benzyl-4-(4-bromophenyl)-... | 4-Bromophenyl | 95 | Same as above | Similar high purity and yield |
| methyl(4R,6R)-7-benzyl-6-hydroxy-3-phenyl-... | Phenyl | 96 | Same as above | Demonstrates versatility of the method |
Q & A
Q. Experimental Design :
- In vitro Assays : Measure degradation of Hsp90 client proteins (e.g., HER2, RAF-1) in A431 cells .
- Molecular Modeling : Docking studies (using AutoDock Vina) predict binding poses and guide rational design .
Advanced: How can contradictory neuropharmacological data for this scaffold be resolved?
Case Study :
While 4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine derivatives like THIP (a GABA agonist) show sedative and anticonvulsant effects , they fail to mimic NO-like stimulus effects in behavioral assays .
Resolution Strategies :
Receptor Subtype Selectivity : THIP preferentially activates δ-subunit-containing GABA receptors, which lack NO’s effects on α/β subtypes .
Pharmacokinetic Factors : Differences in blood-brain barrier penetration or metabolic stability may explain discrepancies between in vitro and in vivo results .
Table 1 : Comparative Neuropharmacological Profiles
| Derivative | Target Receptor | Observed Effect | Contradiction Source |
|---|---|---|---|
| THIP | GABA δ | Sedation, Anticonvulsant | No NO-like effects |
| THIP Thio-Analogue | GABA α/β | Weak Agonism | Reduced efficacy |
Advanced: What methodological considerations apply to in vivo vs. in vitro studies of this compound?
Q. Experimental Design Guidelines :
- In Vitro :
- In Vivo :
Q. Key Challenges :
- Solubility : Use PEG-400 or cyclodextrin-based formulations to improve bioavailability .
- Off-Target Effects : Include control groups with Hsp90 inhibitors (e.g., 17-AAG) to validate specificity .
Advanced: How can aldol condensation be utilized to optimize this compound’s properties?
Methodological Answer :
Aldol condensation at C-3(Me) introduces alkenyl groups, enhancing structural diversity:
Base-Mediated Reaction : Use KCO or DBU in THF to generate α,β-unsaturated ketones .
Masked Acylpyridones : The resulting alkenyl derivatives serve as precursors for natural product-like analogs with improved metabolic stability .
Table 2 : Aldol Condensation Outcomes
| Substrate | Product | Yield (%) | Biological Activity |
|---|---|---|---|
| 3-(Me)-Scaffold | 3-(E)-Styryl Derivative | 65 | Enhanced Hsp90 binding |
| 3-(Me)-Scaffold | 3-(Z)-Allyl Derivative | 48 | Reduced cytotoxicity |
Advanced: What strategies address low yields in scaffold synthesis?
Q. Troubleshooting :
- Cyclization Side Reactions : Use microwave-assisted synthesis to reduce reaction time and minimize decomposition .
- Purification Challenges : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
- Catalyst Optimization : Switch from Pd(PPh) to XPhos Pd G3 for Suzuki couplings, improving yields by 20–30% .
Basic: What is the compound’s role in GABAergic signaling?
Methodological Answer :
The scaffold acts as a rigid GABA mimetic, with the isoxazole ring mimicking the carboxylate group of GABA. Key findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
